Ethyl6-bromoquinazoline-2-carboxylate
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Overview
Description
Ethyl 6-bromoquinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base. This reaction forms the ethyl ester of 6-bromoquinazoline-2-carboxylic acid. The process can be optimized using various catalysts and solvents to improve yield and purity .
Industrial Production Methods: Industrial production methods for ethyl 6-bromoquinazoline-2-carboxylate often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is crucial to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromoquinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Ethyl 6-bromoquinazoline-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-bacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Another quinazoline derivative with similar biological activities.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: An indole derivative with comparable anti-cancer properties.
Uniqueness: Ethyl 6-bromoquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 6-bromoquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 |
InChI Key |
CWRFEDDOWCYTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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